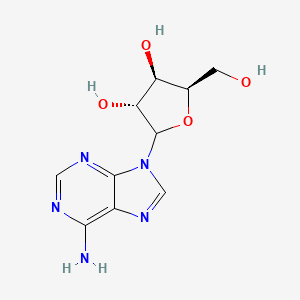
9-Xylosyladenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Xylosyladenine is a biochemical.
Wissenschaftliche Forschungsanwendungen
9-Xylosyladenine, a modified nucleoside, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article explores its applications across multiple domains, including plant biology, pharmacology, and biotechnology.
Plant Biology
This compound has been identified as a potent cytokinin, a class of plant hormones that promote cell division and growth. Its applications in plant biology include:
- Promotion of Cell Division : Research indicates that this compound enhances cell division in various plant tissues, leading to increased shoot and root growth. This property can be harnessed for agricultural practices aimed at improving crop yields.
- Stress Response Modulation : Studies have shown that this compound can help plants cope with abiotic stresses such as drought and salinity by modulating physiological responses. It enhances stress tolerance by regulating gene expression related to stress responses.
Pharmacology
In pharmacological studies, this compound has been investigated for its potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its mechanism involves the inhibition of specific signaling pathways that promote cell survival.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's.
Biotechnology
The unique properties of this compound make it valuable in biotechnological applications:
- Gene Editing : Its role as a cytokinin can be exploited in tissue culture techniques to enhance the regeneration of plants from cultured tissues. This application is crucial for developing genetically modified crops.
- Biopharmaceutical Production : The compound's effects on plant growth can be utilized in the production of secondary metabolites with pharmaceutical significance, enhancing the yield of bioactive compounds.
Case Study 1: Enhancing Crop Yield
A study conducted on Arabidopsis thaliana demonstrated that treatment with this compound significantly increased biomass and seed yield under controlled conditions. The research highlighted the compound's potential as a growth regulator in agricultural practices.
Case Study 2: Neuroprotection in Animal Models
In an experimental model of neurodegeneration, administration of this compound showed a reduction in neuronal loss and improved cognitive function. This study suggests its potential as a therapeutic agent for neurodegenerative diseases.
Data Table Summary
Eigenschaften
CAS-Nummer |
4185-03-9 |
|---|---|
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-YTXCHSKXSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9 beta-D-xylofuranosyladenine 9 beta-D-xylosyladenine 9-xylosyladenine 9-xylosyladenine, ((9alpha)-(L))-isomer xyloA xylosyladenosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















